"PROTAC VEGFR-2 degrader-1" binding affinity for VEGFR-2
"PROTAC VEGFR-2 degrader-1" binding affinity for VEGFR-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. Its role in tumor vascularization has made it a prime target for cancer therapy. Traditional approaches have focused on inhibiting the kinase activity of VEGFR-2. However, a newer and promising strategy involves the targeted degradation of the VEGFR-2 protein using Proteolysis Targeting Chimeras (PROTACs).
This technical guide provides a comprehensive overview of a specific PROTAC, designated as "PROTAC VEGFR-2 degrader-1". This molecule has been investigated for its ability to induce the degradation of VEGFR-2. While direct binding affinity data such as a dissociation constant (Kd) is not prominently available in the public domain, this guide compiles the existing data on its inhibitory and anti-proliferative activities, outlines relevant experimental protocols, and visualizes the associated biological pathways and experimental workflows.
PROTAC VEGFR-2 Degrader-1: An Overview
PROTAC VEGFR-2 degrader-1 is a heterobifunctional molecule designed to simultaneously bind to VEGFR-2 and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of VEGFR-2.
Chemical Structure
The chemical structure of PROTAC VEGFR-2 degrader-1 is provided by chemical suppliers.
Quantitative Data Summary
Available data for PROTAC VEGFR-2 degrader-1 focuses on its functional activity rather than direct binding affinity. The following table summarizes the key quantitative metrics reported for this compound.
| Parameter | Cell Line | Value | Reference |
| VEGFR-2 Inhibition (IC50) | - | > 1 µM | [1] |
| Anti-proliferative Activity (IC50) | EA.hy926 | > 100 µM | [1] |
Note: The high IC50 values suggest that PROTAC VEGFR-2 degrader-1 has weak direct inhibitory activity against VEGFR-2 and low cytotoxicity in the tested cell line, which is consistent with its intended mechanism of action as a protein degrader rather than an inhibitor.
Mechanism of Action: PROTAC-Mediated Degradation
The fundamental mechanism of action for a PROTAC, including PROTAC VEGFR-2 degrader-1, involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.
VEGFR-2 Signaling Pathway
Understanding the VEGFR-2 signaling cascade is crucial for appreciating the impact of its degradation. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, survival, migration, and permeability.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of PROTAC efficacy. Below are methodologies for key experiments relevant to the characterization of PROTAC VEGFR-2 degrader-1.
Western Blot for VEGFR-2 Degradation
This protocol outlines the steps to quantify the amount of VEGFR-2 protein in cells following treatment with the PROTAC.
1. Cell Culture and Treatment:
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Culture a suitable cell line (e.g., EA.hy926, HUVECs) in appropriate media and conditions until they reach 70-80% confluency.
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Treat the cells with varying concentrations of PROTAC VEGFR-2 degrader-1 for a specified time course (e.g., 2, 4, 8, 12, 24 hours). Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis:
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After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells and collect the lysate.
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Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
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Collect the supernatant containing the protein extract.
3. Protein Quantification:
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Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
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Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
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Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
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Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific for VEGFR-2 overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.
5. Data Analysis:
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Quantify the band intensities using densitometry software.
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Normalize the VEGFR-2 band intensity to the corresponding housekeeping protein band intensity.
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Calculate the percentage of VEGFR-2 degradation relative to the vehicle-treated control.
MTT Assay for Anti-proliferative Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
1. Cell Seeding:
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Seed cells (e.g., EA.hy926) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
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Allow the cells to adhere and grow for 24 hours.
2. Compound Treatment:
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Prepare serial dilutions of PROTAC VEGFR-2 degrader-1 in culture medium.
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Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the PROTAC. Include a vehicle-only control.
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Incubate the plate for a specified period (e.g., 72 hours).
3. MTT Incubation:
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Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
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Incubate the plate for 4 hours at 37°C in a CO2 incubator, allowing the MTT to be metabolized into formazan crystals.
4. Solubilization of Formazan:
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Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
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Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
5. Absorbance Measurement:
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Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
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Subtract the background absorbance from a blank well (medium only).
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Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
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Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion
PROTAC VEGFR-2 degrader-1 represents a targeted protein degradation approach to modulate the VEGFR-2 signaling pathway. The available data indicates that it functions primarily through inducing the degradation of VEGFR-2 rather than by direct enzymatic inhibition. This technical guide provides a foundational understanding of this molecule, compiling the publicly available quantitative data and outlining the essential experimental protocols for its characterization. The provided diagrams offer a visual representation of the underlying biological and experimental processes. Further research is warranted to fully elucidate the binding affinity and in vivo efficacy of this and other VEGFR-2 targeting PROTACs.
